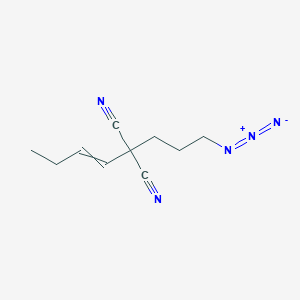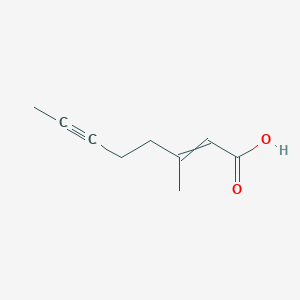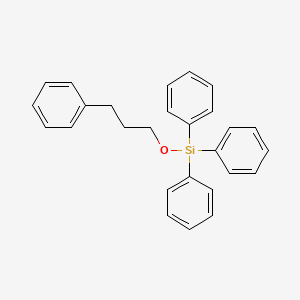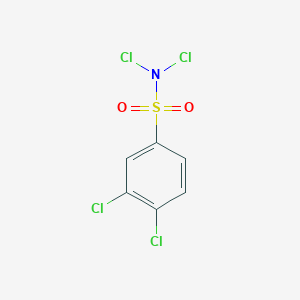
Ethyl 3-(tert-butoxyamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is an organic compound that features a tert-butoxyamino group attached to a 3-oxopropanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tert-butoxyamino group. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tert-butoxyamino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(tert-butoxyamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The tert-butoxyamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-oxopropanoate: Lacks the tert-butoxy group, leading to different reactivity and applications.
Ethyl 3-(dimethylamino)-3-oxopropanoate: Contains a dimethylamino group instead of tert-butoxyamino, resulting in distinct chemical properties.
Uniqueness
Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is unique due to the presence of the tert-butoxyamino group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
608520-17-8 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 3-[(2-methylpropan-2-yl)oxyamino]-3-oxopropanoate |
InChI |
InChI=1S/C9H17NO4/c1-5-13-8(12)6-7(11)10-14-9(2,3)4/h5-6H2,1-4H3,(H,10,11) |
Clé InChI |
MAJPYRUMXCHEAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)NOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)

![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)

![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)



